2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound that belongs to the class of amino acids and derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with both benzyloxy and carbonyl groups. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
This compound can be synthesized through various chemical reactions, which typically involve the coupling of different functional groups and the manipulation of existing amino acid structures. The synthesis methods are often detailed in scientific literature, highlighting various approaches to achieve the desired molecular structure.
2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid can be classified as:
The synthesis of 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid typically involves several steps, including:
The synthesis often employs methods such as:
The molecular structure of 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid includes:
The molecular formula can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits specific stereochemistry due to the presence of chiral centers within its structure.
2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid participates in various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and selectivity.
The mechanism of action for compounds like 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid often involves:
Research has indicated that similar compounds can affect pathways related to inflammation and cellular signaling, though specific data on this compound's mechanism may require further investigation.
Key physical properties include:
Chemical properties include:
2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid has several potential applications:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting its relevance in ongoing research efforts aimed at developing new therapeutic agents.
The synthesis of 2-(3-(((benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid (molecular formula: C₁₄H₁₈N₂O₄; molecular weight: 278.31 g/mol) follows a sequential strategy involving pyrrolidine core modification, amine protection, and acetic acid moiety incorporation. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting agent for the secondary amine functionality on the pyrrolidine ring, preventing unwanted side reactions during subsequent steps. This protection is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or diisopropylethylamine. The reaction occurs under anhydrous conditions in aprotic solvents like dichloromethane at 0-5°C to minimize di-carbamate formation .
Following Cbz protection, N-alkylation introduces the acetic acid moiety. This involves reacting Cbz-protected 3-aminopyrrolidine with ethyl bromoacetate, followed by alkaline hydrolysis (using NaOH or LiOH) to convert the ester to the carboxylic acid functionality. Alternatively, direct coupling with haloacetic acid derivatives under phase-transfer catalysis has been documented, though with lower yields (≤65%). A key challenge lies in the regioselective functionalization at the pyrrolidine nitrogen versus the Cbz-protected amine. Temperature control (≤40°C) and slow reagent addition are critical to favor N-1 alkylation over competing reactions .
Table 1: Key Steps in Multi-Step Synthesis of 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic Acid
Synthetic Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Pyrrolidine Preparation | Cyclization of 1,4-dihalobutanes with NH₃ | Core heterocycle formation | 70-85% |
Amine Protection | Cbz-Cl, Et₃N, DCM, 0-5°C | Amine group protection | 85-92% |
N-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 40°C | Acetic acid arm introduction | 65-78% |
Ester Hydrolysis | NaOH (2M), THF/H₂O, RT | Carboxylic acid formation | 90-95% |
Given the chiral nature of the pyrrolidine ring at position 3, stereoselective synthesis is essential for producing enantiomerically pure 2-(3-(((benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid. The (R)-enantiomer (CAS: 1354015-43-2) and (S)-enantiomer (CAS: 1354002-28-0) exhibit distinct biological interactions, necessitating precise asymmetric control. Three primary strategies dominate: chiral pool derivation, enantioselective catalysis, and resolution techniques [2] .
Chiral pool synthesis utilizes naturally occurring enantiopure amino acids like L-proline. Through a series of transformations—including carboxyl group reduction, Mitsunobu reaction for C-3 amination, and Cbz protection—this approach yields the desired (S)-configured product. Enantiomeric excess (ee) typically exceeds 98%, but the lengthy sequence reduces overall yield to ≤40% .
Transition metal catalysis offers more efficient alternatives. Rhodium-catalyzed asymmetric hydrogenation of enamide precursors (e.g., (Z)-3-(acetamido)-4-oxo-4-(pyrrolidin-1-yl)but-2-enoic acid derivatives) using DuPhos or BINAP ligands achieves up to 99% ee. Notably, the cationic Rh(I)-(R,R)-Me-DuPhos complex demonstrates exceptional stereoselectivity for the (R)-enantiomer under mild hydrogen pressure (50 psi) in methanol [4].
Organocatalytic approaches employ proline-derived catalysts for α-amination of pyrrolidine ketones. The MacMillan catalyst facilitates enantioselective iminium ion formation, enabling nucleophilic amination at C-3 with azodicarboxylates. Subsequent reduction and functionalization afford the target molecule with 90-94% ee [4].
Table 2: Asymmetric Synthesis Performance for Enantiomeric Forms
Strategy | Catalyst/Reagent | Target Enantiomer | ee (%) | Overall Yield |
---|---|---|---|---|
Chiral Pool | L-Proline derivative | (S) | >98% | 35-40% |
Metal Catalysis | Rh(I)-(R,R)-Me-DuPhos | (R) | 99% | 75-82% |
Organocatalysis | MacMillan Catalyst II | (S) | 92% | 60-68% |
Solvent polarity dramatically impacts reaction kinetics and selectivity in Cbz protection and N-alkylation steps. Polar aprotic solvents (DMF, NMP, DMSO) enhance nucleophilicity in alkylation reactions but risk carbamate degradation at elevated temperatures. Systematic optimization reveals dimethylformamide (DMF) as optimal for N-alkylation, providing 78% yield at 40°C versus ≤60% in acetonitrile or tetrahydrofuran. Crucially, DMF concentrations >0.5M cause dimerization byproducts, necessitating dilute conditions (0.2-0.3M) [6].
Reagent stoichiometry controls regioselectivity. A 1.2:1.0 molar ratio of ethyl bromoacetate to Cbz-protected pyrrolidine minimizes dialkylated impurities. Excess alkylating agent (>1.5 eq) increases N,N-dialkylation to >25%, reducing isolable product purity. For hydrolysis, aqueous lithium hydroxide (1.5 eq) in tetrahydrofuran/water (4:1) at 25°C cleanly converts esters to acids without epimerization, whereas sodium hydroxide induces partial racemization (∼8% ee loss) .
Temperature profiling demonstrates competing phenomena: N-alkylation accelerates above 50°C but promotes Cbz deprotection. Maintaining 40±2°C balances reaction rate (t½ = 45 min) with carbamate stability (<3% decomposition). Post-reaction, acidification to pH 2-3 with citric acid precipitates the product, achieving 95% purity after recrystallization from ethanol/dimethylformamide (95:5) [6].
Table 3: Solvent Performance in Key Synthetic Steps
Solvent | Cbz Protection Yield | N-Alkylation Yield | Byproduct Formation |
---|---|---|---|
Dimethylformamide | 90% | 78% | Moderate (5-8%) |
Dichloromethane | 88% | 42% | Low (<3%) |
Acetonitrile | 85% | 61% | High (12-15%) |
Tetrahydrofuran | 82% | 58% | Moderate (7-10%) |
Conventional Cbz protection employs hazardous reagents (phosgene derivatives) and solvents (dichloromethane). Sustainable alternatives include:
For the final hydrolysis, enzymatic catalysis using Candida antarctica lipase B (CAL-B) in aqueous buffer (pH 7.0) selectively cleaves ethyl esters at 35°C, avoiding mineral acids and organic solvents. This achieves quantitative conversion with zero epimerization, outperforming chemical hydrolysis in ee retention (99.5% vs 97%) [8].
Green metrics analysis confirms superiority: solvent-free Cbz protection reduces E-factor by 92%, while enzymatic hydrolysis cuts energy use by 65% versus traditional methods. These align with industrial trends toward sustainable pharmaceutical intermediates [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1